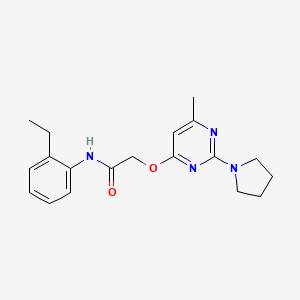

N-(2-ethylphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-ethylphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a synthetic molecule that appears to be related to a class of compounds with diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups present in the molecule suggest potential pharmacological properties, as seen in related research.

Synthesis Analysis

The synthesis of related compounds involves the formation of acetamide linkages and the introduction of various substituents to achieve desired biological activities. For instance, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions at the carbon adjacent to the amide nitrogen was described, leading to the discovery of potent kappa-opioid agonists . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring specific precursors in dry dichloromethane, followed by recrystallization to achieve the final product . These methods could potentially be adapted for the synthesis of N-(2-ethylphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and crystallography. For example, the crystal structure of an anticancer drug was determined to crystallize in the orthorhombic system, with specific unit cell parameters and exhibited intermolecular hydrogen bonds . These structural insights are crucial for understanding the interaction of the compound with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups like the acetamide moiety, which can participate in hydrogen bonding and other interactions. The biological evaluation of these compounds often involves their interaction with receptors or enzymes, leading to a pharmacological response. For instance, the kappa-opioid agonists were evaluated for their analgesic effects in a mouse model .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of aromatic rings, heteroatoms, and substituents like pyrrolidinyl groups can affect properties such as solubility, melting point, and stability. These properties are essential for the pharmacokinetics and pharmacodynamics of the compounds. The crystallographic analysis provides insights into the solid-state properties, which are important for drug formulation .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the synthesis of various heterocyclic compounds, including pyrimidinone and oxazinone derivatives, with significant antimicrobial activity. These compounds were synthesized using different starting materials and showed good antibacterial and antifungal activities comparable to reference drugs such as streptomycin and fusidic acid (Hossan et al., 2012).

Insecticidal Assessment

The synthesis of innovative heterocycles incorporating a thiadiazole moiety was assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis. This study utilized a versatile precursor for synthesizing various heterocycles, demonstrating their potential as insecticidal agents (Fadda et al., 2017).

Anti-inflammatory Activity

A series of pyridines, pyrimidinones, and oxazinones were synthesized as anti-inflammatory agents, showcasing the potential of these compounds in the development of new anti-inflammatory drugs. These compounds displayed good anti-inflammatory activity comparable to Prednisolone® as a reference drug (Amr et al., 2007).

Synthesis and Characterization

Studies focused on the synthesis and characterization of heterocyclic compounds incorporating the pyrimidine moiety, demonstrating their versatility and potential in medicinal chemistry. These compounds were evaluated for various biological activities, including antimicrobial and antituberculosis activity, highlighting their significance in pharmaceutical research (Soni & Patel, 2017).

Anticancer and Anti-5-lipoxygenase Agents

A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated as anticancer and anti-5-lipoxygenase agents. These studies demonstrate the therapeutic potential of pyrazolopyrimidines derivatives in the treatment of cancer and inflammatory diseases, offering insights into the design of new drugs with dual activities (Rahmouni et al., 2016).

properties

IUPAC Name |

N-(2-ethylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-3-15-8-4-5-9-16(15)21-17(24)13-25-18-12-14(2)20-19(22-18)23-10-6-7-11-23/h4-5,8-9,12H,3,6-7,10-11,13H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJQQAANGRRYFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethylphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-3-methyl-4-nonyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2508152.png)

![2-Methyl-4-oxo-4H-benzo[d][1,3]oxazin-6-yl acetate](/img/structure/B2508155.png)

![7-Prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2508159.png)

![N-[(Z)-[Amino(pyrazin-2-yl)methylidene]amino]-N-methyl(methylsulfanyl)carbothioamide](/img/structure/B2508162.png)

![8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2508164.png)

![2-[(1E)-[2-(3-benzylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]-4-methoxyphenol](/img/structure/B2508170.png)

![ethyl 4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2508172.png)